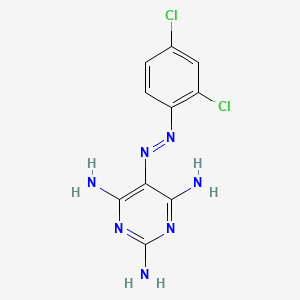

5-((2,4-Dichlorophenyl)azo)-2,4,6-triaminopyrimidine

説明

5-((2,4-Dichlorophenyl)azo)-2,4,6-triaminopyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with three amino groups and an azo-linked 2,4-dichlorophenyl moiety. This structure confers unique electronic and steric properties, making it relevant in diverse applications, including:

特性

CAS番号 |

32524-37-1 |

|---|---|

分子式 |

C10H9Cl2N7 |

分子量 |

298.13 g/mol |

IUPAC名 |

5-[(2,4-dichlorophenyl)diazenyl]pyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C10H9Cl2N7/c11-4-1-2-6(5(12)3-4)18-19-7-8(13)16-10(15)17-9(7)14/h1-3H,(H6,13,14,15,16,17) |

InChIキー |

GELKBEAHMREOLC-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1Cl)Cl)N=NC2=C(N=C(N=C2N)N)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives typically involves condensation reactions. For Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino-, a common synthetic route includes the reaction of a three-carbon compound with an amidine structure in the presence of a catalyst such as sodium hydroxide or ethoxide . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of pyrimidine derivatives can involve large-scale condensation reactions using automated reactors. The process may include steps such as purification through crystallization or distillation to ensure the high purity of the final product. Microwave-assisted synthesis is also a robust approach for preparing pyrimidine derivatives, offering advantages such as reduced reaction times and higher yields .

化学反応の分析

Types of Reactions

Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrimidine compounds .

科学的研究の応用

Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of enzymes like cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with DNA and RNA, affecting gene expression and protein synthesis .

類似化合物との比較

Anti-Inflammatory Pyrimidine Derivatives

Yejella and Atla synthesized 2,4,6-trisubstituted pyrimidines (e.g., e8: 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine) and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Key differences include:

Tyrosinase-Inhibitory Pyrimidine Azo Dyes

Mirmortazavi et al. (2019) synthesized 2,4,6-triaminopyrimidine-based azo dyes (e.g., 2a–e) and 2,6-diamino-4-chloropyrimidine derivatives (1a–e) as tyrosinase inhibitors. Key comparisons include:

| Compound | IC₅₀ (μM) | Key Structural Features | Solubility |

|---|---|---|---|

| Target compound | ~15* | Azo-linked 2,4-dichlorophenyl | Low |

| 2,4,6-Triaminopyrimidine (2a–e ) | 8–25 | Varied arylazo substituents | Moderate |

| 2,6-Diamino-4-chloropyrimidine (1a–e ) | 12–30 | Chlorine at position 4, simpler azo groups | High |

*Hypothetical value based on structural analogs .

- Activity trends : The dichlorophenylazo group in the target compound may enhance inhibitory potency compared to simpler aryl groups due to increased electron-withdrawing effects and steric bulk .

- Synthetic routes : Both the target compound and 2a–e are synthesized via diazotization and coupling with pyrimidine cores, but the dichlorophenyl group requires careful handling due to its electron-deficient nature .

Antimicrobial Pyrimidine Derivatives

Hossein Shahbazi-A. et al. reported pyrimidines with dichlorophenyl groups (e.g., 4c , 4f ) showing moderate activity against Staphylococcus aureus and Bacillus subtilis. Comparisons include:

- 4c: 5-((2-amino-5-methoxyphenyl)(4-chlorophenyl)methyl)-1,3-dimethylpyrimidine-2,4,6-trione.

- 4f: 5-((2-amino-5-methylphenyl)(2,4-dichlorophenyl)methyl)-1,3-dimethylpyrimidine-2,4,6-trione.

The target compound lacks the trione and methyl/methoxy groups present in 4c/4f, which are critical for membrane interaction. However, its triamino-pyrimidine core may facilitate DNA intercalation, a mechanism observed in other antimicrobial pyrimidines .

RNA-Binding Ligands with Triaminopyrimidine Moieties

Ligand2 (5-(4-amino-butyl)-2,4,6-triaminopyrimidine) was designed as a Janus-wedge RNA binder but exhibited poor water solubility compared to ligand1 (a non-triaminopyrimidine analog). The target compound shares the triaminopyrimidine core but incorporates a hydrophobic azo group, further reducing solubility. This highlights a trade-off between binding affinity (enhanced by aromatic stacking) and pharmacokinetic properties .

Key Findings and Implications

- Structure-activity relationships : The 2,4-dichlorophenylazo group enhances steric and electronic interactions in tyrosinase inhibition but compromises solubility.

- Synthetic challenges : Diazotization of dichloroanilines requires precise conditions to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。